molecular formula C17H22N2O3 B12131582 Tert-butyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Tert-butyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12131582
M. Wt: 302.37 g/mol
InChI Key: AUJMBBGTZJQGFB-UHFFFAOYSA-N
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Description

Tert-butyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a tert-butyl ester at position 5, a methyl group at position 6, and a 4-methylphenyl group at position 2. The 4-methylphenyl group contributes to hydrophobic interactions in biological systems, while the 2-oxo group is critical for hydrogen bonding .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-10-6-8-12(9-7-10)14-13(11(2)18-16(21)19-14)15(20)22-17(3,4)5/h6-9,14H,1-5H3,(H2,18,19,21)

InChI Key

AUJMBBGTZJQGFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound differs from analogs primarily in its ester group (tert-butyl) and aryl substituent (4-methylphenyl). Key comparisons include:

Compound Name Substituents (Positions 4, 5, 6) Synthesis Catalyst/Conditions Yield (%) Biological Activity (IC50/Inhibition %) References
Target compound 4-(4-methylphenyl), 5-(tert-butyl ester), 6-Me Not explicitly reported - Not reported
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(4-nitrophenyl), 5-(ethyl ester), 6-Me Fe3O4 nanoparticles, ethanol, reflux, 12 h 94 Catalytic efficiency for DHPM synthesis
Methyl 4-butyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-butyl, 5-(methyl ester), 6-Me Not reported - 92.7% thymidine phosphorylase inhibition
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(4-Cl-phenyl), 5-(ethyl ester), 6-Me Pumice catalyst, solvent-free, 80°C, 1 h 85 Antimicrobial activity
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(3-nitrophenyl), 5-(methyl ester), 6-Me Not reported - 76.9% thymidine phosphorylase inhibition

Key Observations:

Ester Group Influence: Tert-butyl ester: Likely improves lipophilicity and metabolic stability compared to methyl/ethyl esters, though synthesis may require specialized catalysts or prolonged reaction times due to steric hindrance . Methyl/ethyl esters: Smaller esters are synthetically accessible under mild conditions (e.g., Fe3O4 nanoparticles, pumice) with high yields (85–94%) .

Aryl Substituent Effects :

  • 4-Methylphenyl : Enhances hydrophobic interactions but may reduce electronic effects compared to nitro or chloro substituents, which improve binding to enzyme active sites (e.g., thymidine phosphorylase) .
  • Nitrophenyl groups : Electron-withdrawing nitro substituents increase reactivity and enzyme inhibition but may reduce solubility .

Biological Activity: Thymidine phosphorylase inhibition correlates strongly with electron-withdrawing groups (e.g., nitro: 76.9–92.7% inhibition) . The target compound’s 4-methylphenyl group may exhibit weaker inhibition due to its electron-donating nature. Antimicrobial activity is noted in chloro-substituted analogs, suggesting halogenated derivatives are promising for further study .

Structural and Crystallographic Insights

  • Ring Puckering: DHPMs exhibit nonplanar ring conformations, analyzed via software like SHELX . The tert-butyl group may influence puckering amplitude due to steric effects.
  • Hydrogen Bonding : The 2-oxo group forms critical hydrogen bonds (e.g., with Arg36 and Ser69 in enzyme targets) . Substituents at position 4 modulate these interactions.

Challenges and Opportunities

  • Synthesis Limitations : Tert-butyl esters are underrepresented in DHPM literature, suggesting a need for optimized catalytic protocols.

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